Schisandrin B Uniquely Activates Nrf2/TRX Axis Without GSH Depletion vs. Schisandrin A
Schisandrin B (Sch B) demonstrates a distinct anti-inflammatory mechanism compared to Schisandrin A (Sch A). In LPS-stimulated RAW264.7 macrophages, only Sch B activated the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) and induced a significant increase in the expression of thioredoxin (TRX) [1]. Conversely, Sch A produced a more pronounced inhibition of the JNK/p38/NF-κB signaling pathway, which was associated with a greater decrease in cellular reduced glutathione (GSH) level and a greater increase in glutathione S-transferase activity than corresponding changes produced by Sch B [1].
| Evidence Dimension | Anti-inflammatory mechanism |
|---|---|
| Target Compound Data | Sch B: Activates Nrf2 and induces TRX expression; does not significantly deplete GSH. |
| Comparator Or Baseline | Sch A: Does not activate Nrf2; produces a more pronounced inhibition of JNK/p38/NF-κB; greater decrease in cellular GSH level and greater increase in GST activity. |
| Quantified Difference | Qualitative mechanistic divergence; Sch B uniquely induces Nrf2-mediated TRX expression. |
| Conditions | LPS-stimulated RAW264.7 macrophages |
Why This Matters
This mechanistic differentiation dictates that Sch B, not Sch A, should be selected for studies focused on Nrf2-mediated antioxidant responses or TRX-dependent cytoprotection.
- [1] Leong, P. K., Wong, H. S., Chen, J., Chan, W. M., Leung, H. Y., & Ko, K. M. (2016). Differential action between schisandrin A and schisandrin B in eliciting an anti-inflammatory action: The depletion of reduced glutathione and the induction of an antioxidant response. PLoS ONE, 11(5), e0155879. View Source
